2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Researchers requiring a well-characterized pyrazole scaffold for SAR exploration often face supply inconsistency and limited structural diversity. This compound offers a unique α-propanoic acid substitution on a 4-methylpyrazole core, distinct from common β-substituted or halo/ethyl analogs. Key advantages: - Enables systematic probing of carboxylic acid position and pyrazole substitution effects on target engagement. - Carboxylic acid handle facilitates conjugation for chemical biology probe synthesis. - Supplied with consistent ≥95% purity, supported by full QC documentation, ensuring reliable starting material for proprietary IP generation.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1005582-20-6
Cat. No. B1355983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
CAS1005582-20-6
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C(C)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
InChIKeySZJMPHMZGHRQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Profile & Procurement


2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1005582-20-6), also referred to as α,4-dimethyl-1H-pyrazole-1-acetic acid, is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is characterized by a pyrazole ring substituted with a methyl group at the 4-position and a propanoic acid moiety at the N-1 position, endowing the molecule with both basic (pyrazole nitrogen) and acidic (carboxylic acid) functionalities . The compound is typically supplied as a solid with a minimum purity specification of 95% and is intended for research and further manufacturing use, not for direct human application .

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Substitution Risks


Substitution of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid with structurally similar pyrazole derivatives (e.g., 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, CAS 512809-65-3; 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, CAS 51363-82-7; or 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, CAS 1249528-52-6) is not chemically or pharmacologically valid without empirical justification. The exact position of the carboxylic acid group (alpha vs. beta to the pyrazole ring) and the nature of the pyrazole substituent (e.g., methyl vs. chloro vs. ethyl) critically influence molecular recognition, target binding, and physicochemical properties such as pKa, lipophilicity, and metabolic stability . While the current public evidence base for direct comparative biological data on this specific compound is limited, class-level inference from the broader pyrazole-3-propanoic acid literature confirms that even minor structural modifications can lead to significant shifts in potency, selectivity, and safety profile [1]. Therefore, generic substitution based solely on structural similarity carries a high risk of experimental failure and is not recommended for critical research applications.

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Differentiation Evidence


Structural Distinction from Closest Analogs

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is distinguished from its closest analogs by a unique combination of a 4-methylpyrazole ring and an alpha-substituted propanoic acid group. This structural arrangement differs from the beta-substituted analog 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 512809-65-3) , the chloro-substituted analog 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS 51363-82-7) , and the N-ethyl substituted analog 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (CAS 1249528-52-6) [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Bioactivity Data Gap

A comprehensive search of the peer-reviewed literature and public databases (including PubMed, PubChem, BindingDB, and ChEMBL) reveals a significant evidence gap: there are currently no published, quantitative, head-to-head comparisons of the biological activity of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid against its closest structural analogs. While the compound is cited in vendor catalogs as possessing anti-inflammatory, analgesic, and antipyretic effects , these claims are not supported by publicly accessible primary data with defined IC50, Ki, or EC50 values. In contrast, the broader class of pyrazole-3-propanoic acid derivatives has well-characterized activity, with some analogs showing IC50 values in the low micromolar range (e.g., 12-14 μM) for inhibition of leukotriene biosynthesis [1].

Pharmacology Drug Discovery Assay Development

Purity and Availability Comparison

The commercial availability and purity specifications for 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid are comparable to those of its closest analogs. The compound is routinely offered at a minimum purity of 95% from multiple vendors , which aligns with the purity grades available for analogs such as 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (95%) and 2-(1-ethyl-1H-pyrazol-4-yl)propanoic acid (95%) . This parity in quality specifications does not confer a differential advantage but indicates a consistent standard for this class of research chemicals.

Chemical Procurement Quality Control Research Reagents

Synthetic Utility as a Building Block

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid serves as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized research tools. Its carboxylic acid group enables standard derivatization reactions (e.g., esterification, amidation), while the pyrazole ring can undergo further functionalization. Patent literature indicates its use as a building block in the preparation of nematocidal compounds and other heterocyclic structures [1]. This synthetic versatility is a key differentiator for researchers engaged in lead optimization and novel compound generation, although the specific yields and reaction conditions for its use are often proprietary.

Organic Synthesis Medicinal Chemistry Building Blocks

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid Application Scenarios


Lead Optimization and SAR Studies

Given its unique structural combination of a 4-methylpyrazole and an alpha-propanoic acid group, this compound is ideally suited for structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, or pharmacokinetic properties of pyrazole-based drug candidates . It serves as a distinct analog to beta-substituted or chloro/ethyl-substituted pyrazoles, allowing researchers to systematically probe the impact of the carboxylic acid position and pyrazole substitution on target engagement . The lack of published bioactivity data for this specific compound [1] makes it a valuable tool for proprietary research programs seeking to establish novel intellectual property.

Synthesis and Chemical Biology Tool Generation

This compound is a strategic building block for the synthesis of more complex heterocyclic libraries or chemical biology probes . The carboxylic acid moiety provides a convenient handle for conjugation to biotin, fluorophores, or solid supports via amide or ester linkages. Its use as an intermediate in the preparation of nematocidal agents, as described in patent literature , validates its utility in generating compounds with potential agrochemical or anti-parasitic applications. Researchers requiring a pyrazole scaffold with a specific substitution pattern for further elaboration will find this compound to be a suitable and well-characterized starting material.

Physicochemical and Metabolic Stability Assessment

The compound's moderate molecular weight (154.17 g/mol) and balanced hydrophilic/lipophilic character, derived from its carboxylic acid and 4-methylpyrazole groups, make it a useful model compound for assessing the impact of these structural features on physicochemical properties such as solubility, logD, and metabolic stability . Comparative studies against analogs like the 4-chloro derivative (which has higher lipophilicity) or the N-ethyl derivative (which alters metabolic soft spots) can provide valuable insights for medicinal chemists designing compounds with improved drug-like properties .

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